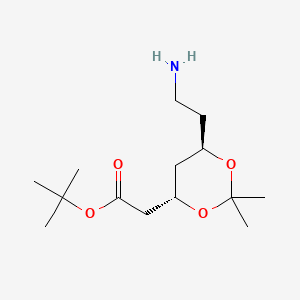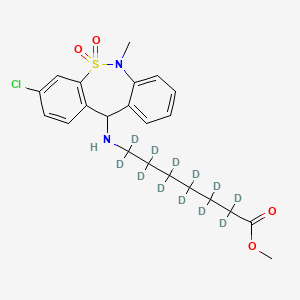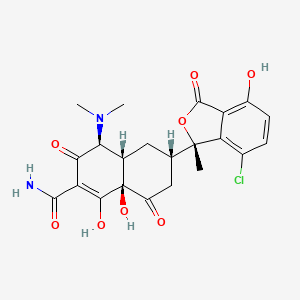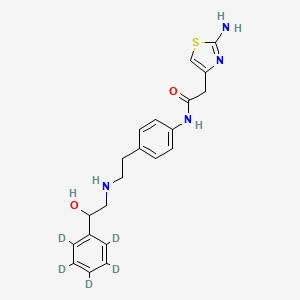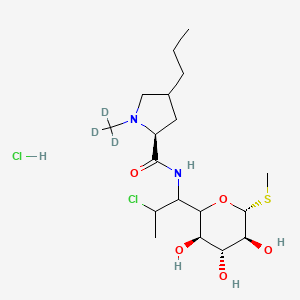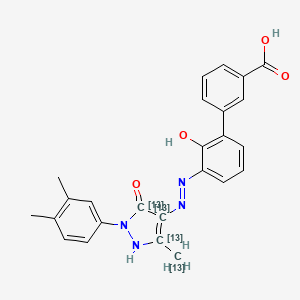
(5,6-Dimethylpyridin-3-yl)methyl acetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
“(5,6-Dimethylpyridin-3-yl)methyl acetate” is a chemical compound with the molecular formula C10H13NO2 . It is not intended for human or veterinary use and is primarily used for research.
Molecular Structure Analysis
The molecular structure of “this compound” is based on the pyridine scaffold, which is a simple six-membered heterocyclic structure found in various natural products, drug molecules, vitamins, and materials .Scientific Research Applications
Chemical Synthesis and Drug Development
One area of significant interest in scientific research is the synthesis of pharmaceutical compounds. For example, research on the synthesis of the antiplatelet and antithrombotic drug, (S)-clopidogrel, showcases the importance of developing efficient synthetic methodologies for complex organic molecules. This review summarizes various synthetic methods, highlighting the necessity for advancements in chemical synthesis to support drug development (Saeed et al., 2017).
Biological Effects and Toxicology
Studies on the biological effects and toxicology of chemical compounds are crucial for understanding their safety and potential therapeutic uses. For instance, the review of the toxicology of acetamide and its derivatives provides extensive information on the biological consequences of exposure to these chemicals, underscoring the importance of toxicological assessments for chemical safety (Kennedy, 2001).
Environmental Impact and Detection
Research into the environmental impact and detection methods for hazardous substances is another critical area. For example, advancements in electrochemical sensors for detecting paraquat in food samples demonstrate the ongoing efforts to improve safety and environmental monitoring. This review emphasizes the role of novel modifiers and electrodes in enhancing the selectivity and sensitivity of detection methods, which could be relevant for monitoring a wide range of chemical compounds (Laghrib et al., 2020).
properties
IUPAC Name |
(5,6-dimethylpyridin-3-yl)methyl acetate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13NO2/c1-7-4-10(5-11-8(7)2)6-13-9(3)12/h4-5H,6H2,1-3H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LJRBQLHEYBRTGT-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CN=C1C)COC(=O)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13NO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60675511 |
Source


|
| Record name | (5,6-Dimethylpyridin-3-yl)methyl acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60675511 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
179.22 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1159976-99-4 |
Source


|
| Record name | (5,6-Dimethylpyridin-3-yl)methyl acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60675511 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

